Prednisolone_Tebutate

Intra-articular corticosteroid Duration of action Rheumatoid arthritis

Prednisolone tebutate is a non-fluorinated glucocorticoid ester engineered for sustained, solubility-limited drug release. With an aqueous solubility of 0.001% wt/vol, it provides a unique 10–15 day intra-articular duration, bridging the gap between short-acting phosphates and ultra-long-acting fluorinated depots. Unlike dose-proportional esters, its effect is governed by dissolution-rate-limited kinetics—a key feature for IVIVC and preclinical studies in MSU crystal-induced inflammation and rheumatoid arthritis. USP reference standard available.

Molecular Formula C27H38O6
Molecular Weight 458.6 g/mol
Cat. No. B13399509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone_Tebutate
Molecular FormulaC27H38O6
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3
InChIKeyHUMXXHTVHHLNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prednisolone Tebutate for Scientific Procurement: Core Identity, Regulatory Status, and Comparator Landscape


Prednisolone tebutate (CAS 7681-14-3; prednisolone 21-tert-butylacetate) is a synthetic glucocorticoid corticosteroid ester classified as a hormone and hormonal mechanism agent within the glucocorticoid subclass [1]. It was developed as a depot injectable suspension (20 mg/mL) for intra-articular, intralesional, and soft-tissue administration, designed to provide a slow onset and prolonged duration of anti-inflammatory action relative to more soluble prednisolone esters [1][2]. The compound has been marketed under the trade names Hydeltra-TBA (Merck, NDA 010562, approved 1956) and Prednisolone Tebutate (Watson Labs, ANDA 083362, approved 1984), though both branded products are now discontinued in the United States [3]. Its molecular formula is C27H38O6 with a molecular weight of 458.59 g/mol; the tert-butylacetate ester at the C-21 position is the key structural feature that differentiates it pharmacokinetically from prednisolone base and other prednisolone esters [2].

Why Prednisolone Tebutate Cannot Be Simply Substituted with Other Prednisolone Esters or Intra-Articular Corticosteroids


Intra-articular corticosteroid preparations are not therapeutically interchangeable despite sharing a common pharmacophore or receptor target. The critical differentiator is aqueous solubility, which governs both the rate of drug egress from the joint space into the systemic circulation and the duration of local anti-inflammatory effect [1][2]. Prednisolone tebutate, classified as slightly soluble (0.001% wt/vol), occupies a specific pharmacokinetic niche: it provides a mean intra-articular duration of action of 10–15 days—substantially longer than soluble phosphate esters and meaningfully shorter than ultra-insoluble fluorinated preparations such as triamcinolone hexacetonide [2]. Esselinckx and colleagues demonstrated in a head-to-head thermographic study of three prednisolone analogues that both systemic escape from the joint and duration of effect on injected and contralateral knees were directly correlated with drug solubility, with prednisolone t-butyl acetate producing the least change in the uninjected contralateral knee [1]. These solubility-driven differences render simple potency-based dose conversion among prednisolone esters or between non-fluorinated and fluorinated corticosteroids inadequate for predicting clinical performance or systemic burden.

Prednisolone Tebutate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Mean Intra-Articular Duration of Action: Prednisolone Tebutate vs. Methylprednisolone Diacetate and Triamcinolone Preparations

Prednisolone tebutate (Hydeltra-TBA) exhibits a mean intra-articular duration of action of 10–15 days, as tabulated from systematic review data aggregating multiple clinical sources [1]. This places it in an intermediate-duration category: it is shorter than methylprednisolone diacetate (Depo-Medrol; reported mean duration 7–84 days, reflecting high inter-study variability), longer than triamcinolone hexacetonide (Aristospan; mean ~3 days, though with greater potency per mg), and comparable in duration to triamcinolone acetonide (Kenalog; mean 11 days) despite differing solubility profiles [1]. The 10–15 day duration window is pharmacokinetically linked to the compound's low aqueous solubility (0.001% wt/vol), which slows dissolution and systemic absorption from the joint space.

Intra-articular corticosteroid Duration of action Rheumatoid arthritis

Solubility-Dependent Systemic Escape: Prednisolone Tebutate Minimal Contralateral Knee Effect vs. More Soluble Prednisolone Analogues

In a direct head-to-head thermographic study of 46 rheumatoid arthritis patients, Esselinckx et al. (1978) compared three intra-articular prednisolone analogues—prednisolone acetate (soluble), prednisolone t-butyl acetate (prednisolone tebutate; least soluble), and a long-acting preparation—at 50 mg and 100 mg doses over 3 weeks [1]. Systemic escape was monitored by plasma prednisolone and cortisol levels, and anti-inflammatory effect was quantified by thermographic index (TI) in both injected and uninjected (contralateral) knees. Prednisolone t-butyl acetate, the least soluble of the three analogues, produced the least change in the contralateral (uninjected) knee, indicating minimal systemic redistribution from the injection site [1][2]. By contrast, the more soluble acetate preparation showed greater contralateral knee effect, consistent with more rapid systemic escape. Furthermore, increasing the dose from 50 mg to 100 mg increased the anti-inflammatory effect only for the soluble acetate preparation, not for prednisolone tebutate, suggesting that the tebutate ester's dissolution rate is the rate-limiting step for local drug availability [1].

Systemic escape Drug solubility Contralateral effect

Monosodium Urate Crystal-Induced Inflammation: Prednisolone Tebutate vs. Betamethasone and Triamcinolone Hexacetonide in the Rat Air Pouch Model

Rull et al. (2003) conducted a direct comparative study of three commonly used intra-articular depot corticosteroid preparations in a rat subcutaneous air pouch model of monosodium urate (MSU) crystal-induced inflammation [1]. At the 7-day time point, prednisolone tebutate (Hydeltra, 20 mg/mL) and triamcinolone hexacetonide (Aristospan, 20 mg/mL) both dramatically suppressed urate crystal-induced inflammation, while betamethasone (Celestone, containing both depot betamethasone acetate and soluble betamethasone phosphate, 6 mg/mL) produced a quicker but milder anti-inflammatory effect [1]. Quantitatively, MSU crystal phagocytosis in the pouch fluid was significantly decreased by all three preparations vs. MSU crystals alone: betamethasone (P<0.01), prednisolone tebutate (P<0.003), and triamcinolone hexacetonide (P<0.006) [1]. However, both prednisolone tebutate and triamcinolone hexacetonide produced atrophy and necrosis of the pouch membrane at 7 days, yielding a very thin membrane with almost no vessels, whereas betamethasone did not [1].

MSU crystal inflammation Gout model Rat air pouch

Thermographic and Clinical Comparison in Rheumatoid Arthritis: Prednisolone t-Butyl Acetate vs. Methylprednisolone Acetate and Triamcinolone Hexacetonide

Bird et al. (1979) conducted a double-blind, within-patient comparison of three intra-articular steroid preparations in 30 patients with rheumatoid arthritis and bilateral synovitis of the knees [1]. One knee was injected with 1.0 mL of either prednisolone t-butyl acetate, methylprednisolone acetate, or triamcinolone hexacetonide, and patients were followed for 6 weeks with regular clinical and thermographic assessments [1]. Thermographic improvement was observed with all three drugs, but the effect was greatest initially and longest lasting with triamcinolone hexacetonide [1]. No significant systemic improvement was seen with any drug after a single injection, though all three suppressed endogenous cortisol [1]. This study establishes that prednisolone tebutate produces measurable thermographic improvement in inflammatory joint disease but occupies an intermediate efficacy position between methylprednisolone acetate and triamcinolone hexacetonide in terms of magnitude and duration of local anti-inflammatory effect.

Rheumatoid arthritis Thermography Double-blind clinical trial

Local vs. Systemic Effect Balance: Prednisolone TBA vs. Hydrocortisone Acetate and Prednisolone Acetate in Rheumatoid Arthritis

Izumi (1959) performed comparative intra-articular injection studies in rheumatoid arthritis patients, directly comparing prednisolone T.B.A. (prednisolone tebutate, 12 cases), hydrocortisone acetate, and meticorterone (prednisolone acetate, 33 cases, 172 total injections) [1]. Prednisolone T.B.A. was demonstrated to have a markedly longer local effect with minimum general (systemic) effect relative to both hydrocortisone acetate and prednisolone acetate [1]. The study concluded that prednisolone T.B.A. was the safest and most effective agent for intra-articular therapy of rheumatoid arthritis among the preparations tested, based on this more favorable local-to-systemic effect ratio [1]. This finding is mechanistically consistent with the solubility data from Esselinckx et al. (1978) and provides the earliest direct clinical evidence for the tebutate ester's differentiated pharmacodynamic profile [1].

Local effect duration Systemic effect minimization Rheumatoid arthritis

USP Monograph Quality Specification: Prednisolone Tebutate Purity and Identity Standards

The USP monograph for Prednisolone Tebutate establishes quantitative quality specifications that define acceptable material for pharmaceutical and research use [1]. The assay specification requires not less than 97.0% and not more than 103.0% of C27H38O6, calculated on the dried basis [1]. Additional identity and purity specifications include: specific rotation between +100° and +115° (10 mg/mL in chloroform); loss on drying not more than 5.0% (105°C, ≤5 mm Hg, 4 hours); residue on ignition not more than 0.1%; selenium limit of 0.003%; and residual solvents meeting USP <467> requirements [1]. The monograph specifies HPLC assay conditions using a 30-cm × 3.9-mm column with L3 packing, isooctane-tetrahydrofuran-alcohol (89:10:1) mobile phase, and UV detection, with a retention time of approximately 30 minutes for prednisolone tebutate [1]. These specifications provide a verifiable quality benchmark absent from general prednisolone or prednisolone acetate monographs.

Quality control USP monograph Reference standard

Prednisolone Tebutate: Evidence-Based Research and Industrial Application Scenarios


Intra-Articular Depot Corticosteroid Research in Rheumatoid Arthritis and Osteoarthritis Models

Prednisolone tebutate's mean intra-articular duration of 10–15 days [1] and demonstrated thermographic improvement in rheumatoid arthritis patients [2] make it suitable for preclinical and clinical research requiring sustained local glucocorticoid delivery without fluorinated steroid chemistry. Its intermediate duration profile fills a gap between short-acting soluble preparations and ultra-long-acting fluorinated depots, enabling dosing regimen studies where 2-week injection intervals are desired. Researchers should note that the 1959 Izumi study demonstrated markedly longer local effect with minimum systemic effect compared with prednisolone acetate [3], providing historical validation for this differentiated profile in RA models.

Gout and Monosodium Urate Crystal-Induced Inflammation Research

The Rull et al. (2003) rat air pouch study established that prednisolone tebutate achieves dramatic suppression of MSU crystal-induced inflammation at 7 days, comparable to triamcinolone hexacetonide (both P<0.01 vs. MSU alone) [4]. This evidence position prednisolone tebutate as a non-fluorinated alternative for sustained anti-inflammatory efficacy in gout and crystal arthropathy models. The concurrent observation of membrane atrophy and necrosis at 7 days [4] is a critical experimental variable that must be controlled for in repeated-dosing protocols and distinguishes the tissue effects of depot preparations from soluble corticosteroids in this model system.

Pharmacokinetic Studies of Solubility-Driven Drug Release from Intra-Articular Depots

Prednisolone tebutate's low aqueous solubility (0.001% wt/vol) and the Esselinckx et al. (1978) finding that its systemic escape is solubility-limited—producing the least contralateral knee effect among three prednisolone analogues tested [5]—make it an ideal probe compound for investigating dissolution-rate-limited drug release from intra-articular injection sites. The observation that dose escalation from 50 to 100 mg did not increase anti-inflammatory effect for prednisolone tebutate, whereas it did for the more soluble acetate ester [5], provides a built-in experimental control for solubility-limited vs. dose-proportional pharmacodynamics. This compound is well-suited for in vitro-in vivo correlation (IVIVC) studies of depot corticosteroid formulations.

USP Reference Standard and Compendial Quality Control Applications

The availability of a USP monograph with defined purity specifications (97.0–103.0% assay, specific rotation +100° to +115°, loss on drying ≤5.0%) and a designated USP Prednisolone Tebutate Reference Standard [6] enables its use as a calibrator or system suitability standard in HPLC-based quality control methods for corticosteroid ester analysis. The monograph-specified chromatographic conditions (30-cm L3 column, isooctane-THF-alcohol mobile phase, ~30-minute retention time) [6] provide a validated analytical framework that can be adapted for related substances testing, stability-indicating method development, and batch release testing in GMP environments where ester-specific identity confirmation is required.

Quote Request

Request a Quote for Prednisolone_Tebutate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.